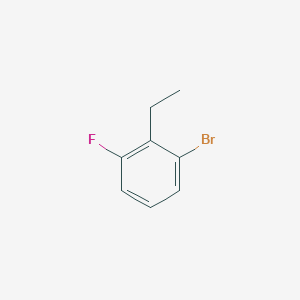

1-Bromo-2-ethyl-3-fluorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-ブロモ-2-エチル-3-フルオロベンゼンは、ハロゲン化芳香族炭化水素のクラスに属する有機化合物です。これは、第一位に臭素原子、第二位にエチル基、第三位にフッ素原子で置換されたベンゼン環を特徴としています。

準備方法

合成経路と反応条件: 1-ブロモ-2-エチル-3-フルオロベンゼンは、求電子置換反応やハロゲン交換反応など、いくつかの方法によって合成することができます。 一般的な方法の1つは、アルミニウムクロリド (AlCl3) や臭化鉄 (FeBr3) などのルイス酸触媒の存在下で、2-エチル-3-フルオロベンゼンを臭素で臭素化する反応です .

工業生産方法: 1-ブロモ-2-エチル-3-フルオロベンゼンの工業生産は、通常、高収率と高純度を確保するために、制御された条件下で、大規模な臭素化反応が用いられます。このプロセスには、最終製品を精製するための蒸留や再結晶などの工程が含まれる場合があります。

化学反応の分析

反応の種類: 1-ブロモ-2-エチル-3-フルオロベンゼンは、以下のものを含む様々な化学反応を起こします。

置換反応: 臭素原子が他の求核剤と置き換わる求核置換反応に関与することができます。

酸化と還元: この化合物は、対応する安息香酸に酸化されたり、ベンジル誘導体に還元されたりすることができます。

カップリング反応: スズキ・ミヤウラ反応やヘック反応などのクロスカップリング反応で、より複雑な芳香族化合物を形成するために使用できます.

一般的な試薬と条件:

求核置換: 一般的な試薬には、極性溶媒中の水酸化ナトリウム (NaOH) や水酸化カリウム (KOH) などがあります。

酸化: 過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの試薬が使用されます。

カップリング反応: パラジウム触媒と炭酸カリウム (K2CO3) などの塩基が一般的に用いられます。

主な生成物:

置換反応: 生成物には、使用された求核剤に応じて、様々な置換ベンゼンが含まれます。

酸化: 生成物には安息香酸が含まれます。

カップリング反応: 生成物は、共役が拡張されたより複雑な芳香族化合物です。

科学研究への応用

1-ブロモ-2-エチル-3-フルオロベンゼンは、科学研究においていくつかの用途があります。

化学: 医薬品、農薬、その他の有機化合物の合成における中間体として使用されます。

生物学: ハロゲン化芳香族化合物を含む酵素の相互作用や代謝経路の研究に使用することができます。

科学的研究の応用

1-Bromo-2-ethyl-3-fluorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Biology: It can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用機序

1-ブロモ-2-エチル-3-フルオロベンゼンの作用機序は、様々な分子標的や経路との相互作用に関係しています。置換反応では、臭素原子が脱離基として作用し、求核剤がベンゼン環を攻撃することを可能にします。 カップリング反応では、この化合物は、新しい炭素-炭素結合の形成を促進する中間体を形成します .

類似化合物:

- 1-ブロモ-2-フルオロベンゼン

- 1-ブロモ-3-エチルベンゼン

- 1-ブロモ-3-フルオロベンゼン

比較: 1-ブロモ-2-エチル-3-フルオロベンゼンは、ベンゼン環にエチル基とフッ素基の両方が存在することで独特であり、これはその反応性と物理的特性に影響を与える可能性があります。 1-ブロモ-2-フルオロベンゼンと比較して、1-ブロモ-2-エチル-3-フルオロベンゼンのエチル基は、追加の立体障害と電子効果をもたらし、化学反応における挙動を変化させる可能性があります .

類似化合物との比較

- 1-Bromo-2-fluorobenzene

- 1-Bromo-3-ethylbenzene

- 1-Bromo-3-fluorobenzene

Comparison: 1-Bromo-2-ethyl-3-fluorobenzene is unique due to the presence of both ethyl and fluorine substituents on the benzene ring, which can influence its reactivity and physical properties. Compared to 1-Bromo-2-fluorobenzene, the ethyl group in this compound provides additional steric hindrance and electronic effects, potentially altering its behavior in chemical reactions .

生物活性

1-Bromo-2-ethyl-3-fluorobenzene is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, featuring both bromine and fluorine substituents, enables it to participate in a range of biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H8BrF. The presence of bromine and fluorine atoms significantly influences its reactivity and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C8H8BrF |

| Molecular Weight | 215.05 g/mol |

| Boiling Point | 185 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily arises from its ability to undergo nucleophilic substitution reactions. The bromine atom can be replaced by nucleophiles in biological systems, leading to the formation of reactive intermediates that can interact with biomolecules such as proteins and nucleic acids.

Target Interactions

This compound has been studied for its interactions with various enzymes and receptors:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Binding : It may interact with specific receptors, influencing cellular signaling pathways.

Biological Activity Studies

Recent studies have focused on the biological implications of this compound, particularly in the context of drug development and toxicology.

Case Studies

- Anticancer Activity : Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies demonstrated significant inhibition of cell proliferation at micromolar concentrations.

- Neurotoxicity Assessment : A study evaluated the neurotoxic potential of the compound using neuronal cell cultures. Results indicated that exposure led to increased oxidative stress markers, suggesting a potential risk for neurotoxicity.

Research Findings

Several studies have documented the biological activities associated with this compound:

特性

分子式 |

C8H8BrF |

|---|---|

分子量 |

203.05 g/mol |

IUPAC名 |

1-bromo-2-ethyl-3-fluorobenzene |

InChI |

InChI=1S/C8H8BrF/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3 |

InChIキー |

MTTCJSJQJXEJDE-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(C=CC=C1Br)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。